N-(4-甲氧基-6-甲基-1,3,5-三嗪-2-基)脲

描述

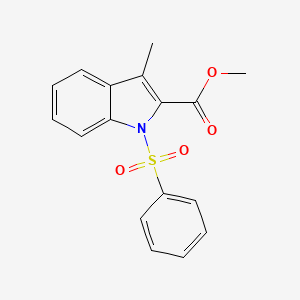

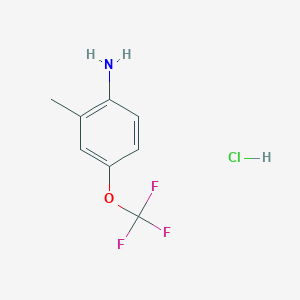

“N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)urea” is a chemical compound with the molecular formula C6H9N5O2 . It has a molecular weight of 183.17 g/mol . The IUPAC name for this compound is (4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea .

Molecular Structure Analysis

The molecular structure of “N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)urea” consists of a triazine ring substituted with a methoxy group, a methyl group, and a urea group . The InChI string representation of the molecule isInChI=1S/C6H9N5O2/c1-3-8-5(10-4(7)12)11-6(9-3)13-2/h1-2H3, (H3,7,8,9,10,11,12) . Physical And Chemical Properties Analysis

“N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)urea” has several computed properties. It has a XLogP3-AA value of -0.4, indicating its solubility in water and organic solvents . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The topological polar surface area is 103 Ų, indicating its polar nature .科学研究应用

光降解研究

在探索某些除草剂的光诱导转化研究中,已观察到 N-(4-甲氧基-6-甲基-1,3,5-三嗪-2-基)脲是一种光产物。例如,发现磺酰脲类除草剂三苯磺隆甲基光降解为 N-(4-甲氧基-6-甲基-1,3,5-三嗪-2-基)脲以及其他化合物。这种降解取决于水类型及其 pH 值以及溶解杂质等因素 (Bhattacherjee & Dureja, 1999)。在其他研究中也进行了类似的观察,这些研究调查了三苯磺隆甲基在玻璃、土壤和植物等各种表面的光降解 (Bhattacharjeel & Dureja, 2002)。

新型化合物的合成

研究还集中于使用三嗪衍生物(包括 N-(4-甲氧基-6-甲基-1,3,5-三嗪-2-基)脲)合成新型化合物。例如,一项研究合成了 3-羟基-6-氧代[1,2,4]三嗪-1-基丙氨酰胺,代表了一类新型的环二肽基脲 (Sañudo et al., 2006)。另一项研究展示了三嗪酰胺在不对称酮合成中的用途,展示了其在有机合成中的潜力 (Hirao et al., 2022)。

除草剂功效和土壤相互作用

在农业背景下,已经研究了含有 N-(4-甲氧基-6-甲基-1,3,5-三嗪-2-基)脲的磺酰脲类除草剂在土壤中的降解和相互作用。一项研究调查了不同磺酰脲类除草剂的土壤降解和副作用,考察了它们对土壤微生物活动的影响 (Dinelli, Vicari, & Accinelli, 1998)。另一项研究重点关注了磺酰脲类除草剂在各种土壤和土壤成分上的吸附行为,深入了解了它们的環境归趨和影响 (Földényi et al., 2013)。

缓蚀

N-(4-甲氧基-6-甲基-1,3,5-三嗪-2-基)脲衍生物已被评估为缓蚀剂。一项研究考察了 1,3,5-三嗪基脲衍生物对酸性溶液中低碳钢腐蚀的抑制作用,证明了它们作为缓蚀剂的效率 (Mistry, Patel, Patel, & Jauhari, 2011)。

未来方向

The future directions for “N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)urea” could involve further studies on its synthesis, degradation, and potential applications. For instance, research on the controllable degradation of related sulfonylurea herbicides in acidic and alkaline soils has been conducted .

作用机制

Target of Action

It’s known that similar compounds interact with various biological targets, including multiple receptors .

Mode of Action

It’s known that similar compounds undergo nucleophilic aromatic substitution reactions . In these reactions, the compound interacts with its targets, leading to changes in the molecular structure. This interaction could potentially alter the function of the target, leading to various downstream effects.

Biochemical Pathways

Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

Similar compounds have been found to exhibit various pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals, pH levels, temperature, and moisture can affect the compound’s stability and activity . Furthermore, the compound’s action can be influenced by its concentration in the environment, the presence of target molecules, and the physiological state of the organisms it interacts with.

属性

IUPAC Name |

(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O2/c1-3-8-5(10-4(7)12)11-6(9-3)13-2/h1-2H3,(H3,7,8,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVDMPLXCGERDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)OC)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570919 | |

| Record name | N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

208252-67-9 | |

| Record name | N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea originate in the environment?

A: (4-Methoxy-6-methyl-1,3,5-triazin-2-yl)urea is a common degradation product of certain sulfonylurea herbicides. For example, it has been identified as a photodegradation product of triasulfuron [] and a metabolite of chlorsulfuron found in field soil studies. [] This highlights the importance of understanding its behavior and potential impact on the environment.

Q2: What is the role of (4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea in the degradation of sulfonylurea herbicides?

A: Research suggests that (4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea often arises from the cleavage of the sulfonylurea bridge in parent compounds like triasulfuron and chlorsulfuron. [, ] This breakdown can occur through processes like photolysis, hydrolysis, and microbial metabolism.

Q3: Does the presence of (4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea in soil indicate any particular degradation pathway of the parent herbicide?

A: While its presence indicates the breakdown of the sulfonylurea structure, (4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea alone may not pinpoint the exact degradation pathway. For instance, it can be formed through both photodegradation in sunlight and hydrolysis in acidic conditions, as seen with triasulfuron. [] Further investigation into other metabolites and environmental factors is crucial to determine the dominant degradation route.

Q4: What is the significance of studying the adsorption behavior of (4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea in soil?

A: Understanding its adsorption behavior provides insights into its mobility and potential for leaching into groundwater. Research on triasulfuron degradation, where (4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea is a byproduct, showed that adsorption is influenced by soil properties like pH and organic matter content. [] This information is vital for assessing the environmental risks associated with sulfonylurea herbicides and their degradation products.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B3049399.png)

![N-(tert-Butylcarbamoyl)-5-cyano-2-((4'-(difluoromethoxy)-[1,1'-biphenyl]-3-yl)oxy)benzenesulfonamide](/img/structure/B3049413.png)